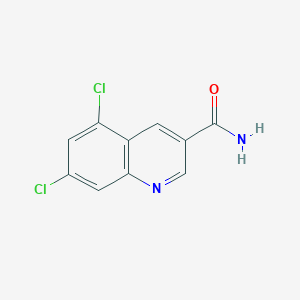
5,7-Dichloroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloroquinoline-3-carboxamide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinoline-3-carboxamide typically involves the condensation of 2,6-diethylaniline with propoxyacetyl chloride, followed by reduction with lithium aluminium hydride (LiAlH4) to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reagents like LiAlH4 to modify the functional groups attached to the quinoline ring.
Substitution: The chloro groups on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is a widely used reducing agent for this compound.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5,7-Dichloroquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate natural killer (NK) cells via the aryl hydrocarbon receptor, enhancing their cytotoxicity against tumor cells . Additionally, it can inhibit cholesteryl ester transfer protein (CETP), thereby modulating lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: A similar compound with potential pesticide applications.
4,7-Dichloroquinoline: Known for its antimalarial and antiviral properties.
Uniqueness
5,7-Dichloroquinoline-3-carboxamide stands out due to its dual role in both medicinal and industrial applications. Its ability to modulate immune responses and inhibit specific proteins makes it a versatile compound for various research and development projects.
Propiedades
Fórmula molecular |
C10H6Cl2N2O |
|---|---|
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
5,7-dichloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-2-8(12)7-1-5(10(13)15)4-14-9(7)3-6/h1-4H,(H2,13,15) |
Clave InChI |
JFYZBQBFOQMEKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1N=CC(=C2)C(=O)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


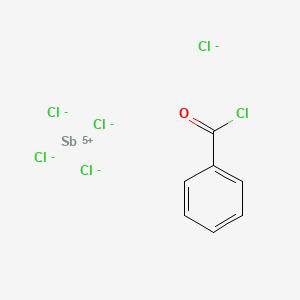
![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
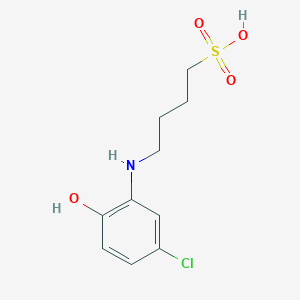
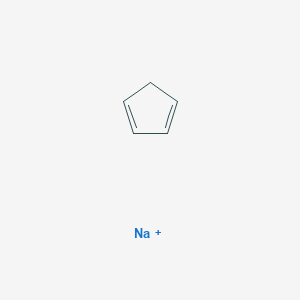

![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
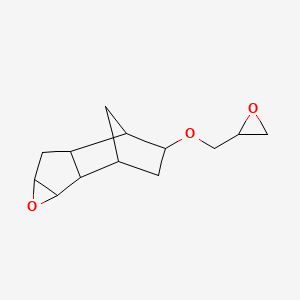
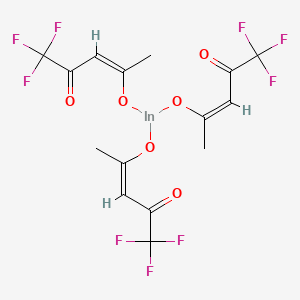
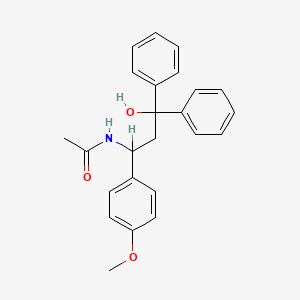
![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
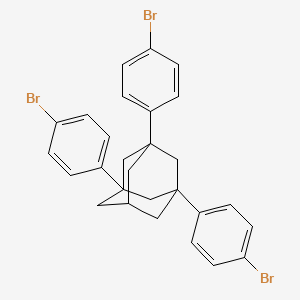
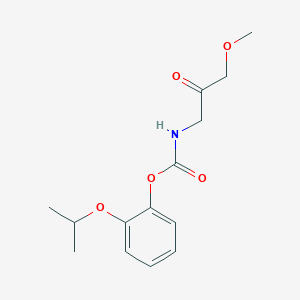
![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)
